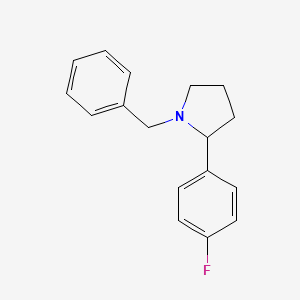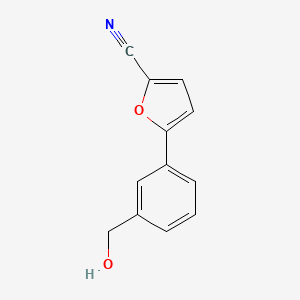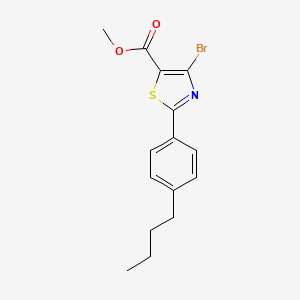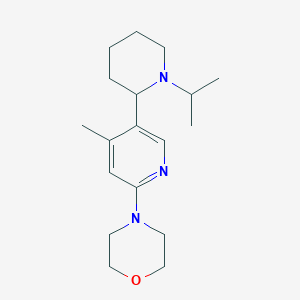
N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-氯-5-甲酰基-3-苯基-2,3-二氢-1,3-噻唑-2-亚基)苯磺酰胺是一种复杂的有机化合物,在多个科学领域具有显著的潜力。该化合物含有噻唑环、磺酰胺基和甲酰基,使其成为化学反应和应用的通用分子。
准备方法
合成路线和反应条件
N-(4-氯-5-甲酰基-3-苯基-2,3-二氢-1,3-噻唑-2-亚基)苯磺酰胺的合成通常涉及多步有机反应。 一种常见的方法包括在碱的存在下,使 4-氯-3-苯基噻唑与苯磺酰氯反应,然后用甲酸或甲酰化试剂进行甲酰化 .
工业生产方法
该化合物的工业生产可能涉及优化反应条件,以最大限度地提高产率和纯度。这包括使用高纯度试剂、控制温度和压力条件以及高效的纯化技术,如重结晶或色谱法。
化学反应分析
反应类型
N-(4-氯-5-甲酰基-3-苯基-2,3-二氢-1,3-噻唑-2-亚基)苯磺酰胺可以发生各种化学反应,包括:
氧化: 甲酰基可以被氧化为羧酸。
还原: 甲酰基可以被还原为醇。
取代: 氯原子可以被其他亲核试剂取代。
常用试剂和条件
氧化: 在酸性条件下,如高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等试剂。
还原: 如硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4) 等试剂。
取代: 在碱的存在下,如胺或硫醇等亲核试剂。
主要产物
氧化: 生成 N-(4-氯-5-羧基-3-苯基-2,3-二氢-1,3-噻唑-2-亚基)苯磺酰胺。
还原: 生成 N-(4-氯-5-羟甲基-3-苯基-2,3-二氢-1,3-噻唑-2-亚基)苯磺酰胺。
取代: 根据所用亲核试剂的不同,生成各种取代衍生物。
科学研究应用
N-(4-氯-5-甲酰基-3-苯基-2,3-二氢-1,3-噻唑-2-亚基)苯磺酰胺在科学研究中具有多种应用:
化学: 用作合成更复杂分子的构建模块。
生物学: 研究其作为酶抑制剂或生化测定中配体的潜力。
医药: 探究其潜在的治疗特性,包括抗菌和抗癌活性。
工业: 用于开发新型材料和化学工艺.
作用机制
N-(4-氯-5-甲酰基-3-苯基-2,3-二氢-1,3-噻唑-2-亚基)苯磺酰胺的作用机制涉及其与特定分子靶标的相互作用。磺酰胺基可以模拟对氨基苯甲酸 (PABA) 的结构,使其能够抑制参与叶酸合成的酶。 这种抑制会破坏微生物的细胞过程,从而导致抗菌作用 .
相似化合物的比较
类似化合物
N-(4-氯-5-甲酰基-3-苯基-2,3-二氢-1,3-噻唑-2-亚基)苯磺酰胺: 由于其特定的取代模式和官能团而独一无二。
N-(4-氯-3-苯基-2,3-二氢-1,3-噻唑-2-亚基)苯磺酰胺: 缺少甲酰基,导致不同的反应性和应用。
N-(4-氯-5-甲基-3-苯基-2,3-二氢-1,3-噻唑-2-亚基)苯磺酰胺: 含有甲基而不是甲酰基,改变了其化学性质。
独特性
N-(4-氯-5-甲酰基-3-苯基-2,3-二氢-1,3-噻唑-2-亚基)苯磺酰胺的独特性在于同时存在甲酰基和磺酰胺基,这赋予了它独特的化学反应性和潜在的生物活性 .
属性
分子式 |
C16H11ClN2O3S2 |
|---|---|
分子量 |
378.9 g/mol |
IUPAC 名称 |
N-(4-chloro-5-formyl-3-phenyl-1,3-thiazol-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C16H11ClN2O3S2/c17-15-14(11-20)23-16(19(15)12-7-3-1-4-8-12)18-24(21,22)13-9-5-2-6-10-13/h1-11H |
InChI 键 |
WIDAJELADYEYIT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=C(SC2=NS(=O)(=O)C3=CC=CC=C3)C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![5-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-1-methyl-4-nitro-1H-imidazole](/img/structure/B11814137.png)

